4-Amino-N-(4-chloro-1,2,5-thiadiazol-3-yl)benzenesulfonamide
Description
4-Amino-N-(4-chloro-1,2,5-thiadiazol-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C8H7ClN4O2S2 and a molecular weight of 290.75 g/mol . This compound features a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry due to its ability to cross cellular membranes and interact strongly with biological targets .
Properties
Molecular Formula |
C8H7ClN4O2S2 |
|---|---|
Molecular Weight |
290.8 g/mol |
IUPAC Name |
4-amino-N-(4-chloro-1,2,5-thiadiazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H7ClN4O2S2/c9-7-8(12-16-11-7)13-17(14,15)6-3-1-5(10)2-4-6/h1-4H,10H2,(H,12,13) |
InChI Key |
MTTXXSGNRZJOAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NSN=C2Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Amino-N-(4-chloro-1,2,5-thiadiazol-3-yl)benzenesulfonamide typically involves the reaction of 4-chloro-1,2,5-thiadiazole with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
4-Amino-N-(4-chloro-1,2,5-thiadiazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or thiols.
Scientific Research Applications
4-Amino-N-(4-chloro-1,2,5-thiadiazol-3-yl)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s ability to cross cellular membranes makes it useful in studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of 4-Amino-N-(4-chloro-1,2,5-thiadiazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors, leading to a decrease in tumor cell proliferation and an increase in apoptosis . The compound’s ability to cross cellular membranes allows it to reach intracellular targets and exert its effects.
Comparison with Similar Compounds
4-Amino-N-(4-chloro-1,2,5-thiadiazol-3-yl)benzenesulfonamide can be compared with other thiadiazole derivatives, such as:
- 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide
- 4-Amino-N-(pyridin-2-yl)benzenesulfonamide
- 4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide
These compounds share similar structural features but differ in their substituents, which can affect their biological activity and chemical reactivity. The unique combination of the thiadiazole ring and the benzenesulfonamide moiety in this compound contributes to its distinct properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
